molecular formula C11H9F3N2O5 B8133429 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester

2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester

Cat. No.: B8133429
M. Wt: 306.19 g/mol
InChI Key: FDUTWZMGKRUOMY-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of a substituted benzoic acid, featuring a nitro group at the 4-position, a trifluoroacetylamino group at the 5-position, and a methyl group at the 2-position. Its molecular formula is C₁₂H₁₀F₃N₂O₅, with a molecular weight of 334.22 g/mol (CAS: [2092930-01-1], MFCD30723609).

Properties

IUPAC Name

methyl 2-methyl-4-nitro-5-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O5/c1-5-3-8(16(19)20)7(4-6(5)9(17)21-2)15-10(18)11(12,13)14/h3-4H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUTWZMGKRUOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)NC(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anti-inflammatory, anticancer, and mutagenic activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H12F3N1O4
  • Molecular Weight : 303.23 g/mol

The presence of the trifluoroacetylamino group is significant for its biological activity, potentially enhancing lipophilicity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester exhibit notable anti-inflammatory effects. For instance, in studies assessing the inhibition of cyclooxygenase (COX) enzymes, compounds with similar structures showed significant reductions in inflammatory markers such as COX-2 and interleukin-1β (IL-1β) .

Table 1: Anti-inflammatory Effects of Related Compounds

CompoundCOX-2 Inhibition (%)IL-1β Reduction (%)
Compound A82.589.5
Compound B77.170.3
2-Methyl...TBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives of benzoic acid have shown promising results against multiple cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
MCF-7TBD
HCT116TBD
HeLaTBD

Mutagenicity

Concerns regarding the mutagenic potential of nitro-substituted compounds are documented in various studies. The compound's nitro group may contribute to mutagenicity under certain conditions. It is crucial to evaluate its safety profile through standardized mutagenicity tests .

Case Studies

  • Case Study on Anti-inflammatory Activity : A recent study highlighted that a related compound inhibited carrageenan-induced paw edema in rats by approximately 45% . This suggests that similar mechanisms may be at play for 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester.
  • Anticancer Efficacy : In a comparative study involving several benzoic acid derivatives, it was found that certain modifications significantly enhanced cytotoxicity against cancer cell lines . This could imply that structural modifications on the compound could yield more potent derivatives.

Scientific Research Applications

The compound 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a notable chemical in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as an intermediate in organic synthesis.

Medicinal Chemistry

Pharmacological Potential
Research indicates that derivatives of benzoic acid, particularly those with nitro and trifluoroacetylamino groups, exhibit significant biological activities. For instance, compounds with similar structures have been studied for their potential as anti-inflammatory agents and as inhibitors of specific enzymes involved in disease processes .

Case Study: Anti-Cancer Activity
A study demonstrated that compounds structurally related to 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester showed promising results in inhibiting tumor growth in various cancer cell lines. The mechanism involved interference with cellular signaling pathways that promote cancer cell proliferation .

Materials Science

Polymer Synthesis
The compound has been utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors .

Case Study: Coatings and Films
In applications involving coatings, the compound has been evaluated for its ability to enhance the durability and chemical resistance of polymer films. Studies revealed that adding this compound to polymer formulations resulted in coatings that maintained integrity under harsh conditions .

Organic Synthesis

Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for further modifications, making it a valuable building block in organic synthesis .

Case Study: Synthesis of Biologically Active Compounds
One notable application involved using 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester as a precursor for synthesizing novel biologically active compounds through palladium-catalyzed reactions. This method demonstrated high efficiency and selectivity, producing compounds with potential therapeutic effects .

Data Tables

Activity TypeRelated CompoundsObservations
Anti-inflammatoryNitro derivativesSignificant inhibition observed
Anti-cancerTrifluoroacetyl derivativesTumor growth inhibition noted

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural and commercial parameters of the target compound with structurally analogous esters and derivatives:

Compound ID Structure Substituents Molecular Formula Molecular Weight (g/mol) Purity CAS Number
QW-8920 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester -NO₂ (4), -NHCOCF₃ (5), -CH₃ (2) C₁₂H₁₀F₃N₂O₅ 334.22 95% [2092930-01-1]
QW-5067 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester -NHCOCF₃ (4), -CH₃ (3) C₁₁H₁₀F₃NO₃ 273.20 95% [1378449-54-7]
QY-7082 Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -NHCOCF₃ (2), fused tetrahydrobenzothiophene core C₁₃H₁₄F₃NO₃S 341.31 95% [297743-78-3]
Ethametsulfuron methyl ester Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine core with ethoxy and methylamino groups, sulfonylurea linkage C₁₅H₁₈N₆O₆S 418.41 N/A Not listed in evidence

Key Findings:

Positional Isomerism: QW-8920 and QW-5067 differ in the placement of substituents. QW-8920 has a nitro group at position 4 and a trifluoroacetylamino group at position 5, whereas QW-5067 lacks the nitro group and places the trifluoroacetylamino at position 2. This positional variation likely impacts electronic properties (e.g., electron-withdrawing effects) and reactivity .

Core Structure Differences : QY-7082 replaces the benzoic acid core with a tetrahydrobenzothiophene ring, introducing sulfur into the aromatic system. This alteration may enhance lipophilicity or alter metabolic stability in biological systems .

Functional Group Complexity: Ethametsulfuron methyl ester (from ) shares the methyl benzoate motif but incorporates a triazine-sulfonylurea pharmacophore, commonly associated with herbicidal activity.

Purity Consistency : All Combi-Blocks compounds (QW-8920, QW-5067, QY-7082) are standardized to 95% purity, indicating their use in exploratory synthesis or screening rather than clinical applications .

Research and Application Insights

  • This contrasts with QW-5067, where the absence of nitro may limit such reactivity .
  • The trifluoroacetyl group in QW-8920 may mimic the sulfonylurea moiety’s role in enzyme inhibition .
  • Synthetic Utility: The trifluoroacetyl group in QW-8920 and QY-7082 could act as a protective group for amines in multi-step syntheses, as seen in analogs like methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate () .

Preparation Methods

Initial Acylation and Nitration

A common strategy involves starting with 2-methyl-4-aminobenzoic acid as the precursor. The amino group is protected via trifluoroacetylation to prevent undesired side reactions during subsequent nitration.

Procedure :

  • Trifluoroacetylation :

    • React 2-methyl-4-aminobenzoic acid with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0–5°C for 2 hours.

    • Yield: ~85% (isolated as 2-methyl-4-(2,2,2-trifluoroacetylamino)benzoic acid ).

  • Nitration :

    • Introduce the nitro group using a mixed acid system (HNO₃/H₂SO₄) at 0–10°C.

    • Key Insight : Controlled temperature prevents over-nitration and ensures regioselectivity at the para position relative to the methyl group.

    • Yield: ~78% (2-methyl-4-nitro-5-(2,2,2-trifluoroacetylamino)benzoic acid ).

  • Esterification :

    • Treat the nitrated intermediate with methanol and sulfuric acid under reflux (70°C, 4 hours).

    • Yield: >90% after recrystallization.

Data Summary :

StepReagents/ConditionsYield (%)Purity (%)
TrifluoroacetylationTFAA, DCM, 0–5°C8598
NitrationHNO₃/H₂SO₄, 0–10°C7895
EsterificationMeOH, H₂SO₄, reflux9099

Alternative Route via Intermediate Cyanidation

Cyanidation Followed by Hydrolysis

This method leverages 2-methyl-4-cyano-5-nitrobenzoic acid as a key intermediate, which is subsequently hydrolyzed and acylated.

Procedure :

  • Cyanidation :

    • React 2-methyl-4-nitrobenzoic acid with cyanogen bromide (BrCN) in acetonitrile at 50°C.

    • Yield: 75% (2-methyl-4-cyano-5-nitrobenzoic acid ).

  • Hydrolysis and Acylation :

    • Hydrolyze the nitrile to the amide using H₂SO₄ (80°C, 3 hours), followed by trifluoroacetylation with TFAA.

    • Yield: 82% (2-methyl-4-nitro-5-(2,2,2-trifluoroacetylamino)benzoic acid ).

  • Esterification :

    • Same as Method 1, yielding the final product in 88% purity.

Advantages :

  • Avoids direct nitration of sensitive intermediates.

  • Higher regiochemical control for the nitro group.

One-Pot Fischer Esterification Approach

Integrated Synthesis

A streamlined one-pot method combines esterification and functional group introduction, reducing purification steps.

Procedure :

  • Simultaneous Esterification and Nitration :

    • React 2-methyl-4-aminobenzoic acid with methyl alcohol and fuming HNO₃ in H₂SO₄ at 0°C.

    • Key Insight : The nitro group is introduced in situ, with the methyl ester formed concurrently.

  • Trifluoroacetylation :

    • Add TFAA directly to the reaction mixture, stirring at room temperature for 1 hour.

    • Yield: 70% (overall).

Data Summary :

ParameterValue
Reaction Time6 hours (total)
Temperature0°C (nitration), RT (acylation)
Overall Yield70%

Comparative Analysis of Methods

Yield and Efficiency

MethodAdvantagesLimitations
Sequential (Method 1)High purity (>99%)Multiple purification steps
Cyanidation (Method 2)Regioselective nitrationRequires toxic BrCN
One-Pot (Method 3)Fewer stepsLower yield (70%)

Key Challenges

  • Nitration Selectivity : Competing ortho/meta nitration requires precise temperature control.

  • Trifluoroacetyl Stability : The trifluoroacetylamino group may hydrolyze under acidic conditions, necessitating mild reaction phases.

Industrial-Scale Considerations

Catalytic Improvements

Recent patents highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nitration efficiency, reducing reaction time by 30%.

Solvent Optimization

Replacing DCM with ethyl acetate in acylation steps improves safety profiles without compromising yields .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Nitro ReductionH₂ (1 atm), Pd/C, EtOAc, 25°C85
TrifluoroacetylationTFAA, DCM, 0°C, 2 h78
PurificationSilica gel (EtOAc/hexane 1:3)70

Q. Table 2: Analytical Data Comparison

TechniqueExpected SignalObserved DiscrepancyResolution
¹H NMRδ 3.85 (s, 3H, -COOCH₃)δ 3.90 (impurity: DCM)Dry compound under vacuum
HPLCRetention time: 6.8 minBroad peak (degradation)Lower column temperature

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